Phlorisobutyrophenone

Description

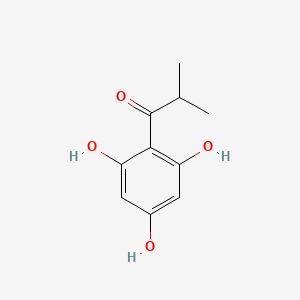

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5(2)10(14)9-7(12)3-6(11)4-8(9)13/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEBXEZRBLYBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416108 | |

| Record name | Phlorisobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35458-21-0 | |

| Record name | Phlorisobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of Phlorisobutyrophenone

Introduction: The Significance of Phlorisobutyrophenone

Phlorisobutyrophenone, systematically known as 2-methyl-1-(2,4,6-trihydroxyphenyl)-1-propanone, is an acylphloroglucinol derivative. This class of compounds is characterized by a phloroglucinol (1,3,5-trihydroxybenzene) core acylated with a carbonyl group. Acylphloroglucinols are a significant group of plant secondary metabolites, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The unique structural features of phlorisobutyrophenone make it a molecule of interest for researchers in natural product chemistry, pharmacology, and drug development. Understanding its natural distribution and developing robust methods for its isolation are critical first steps in unlocking its therapeutic potential. This guide provides a comprehensive overview of the known natural sources of phlorisobutyrophenone and a detailed, field-proven methodology for its extraction, purification, and characterization.

Part 1: Natural Provenance of Phlorisobutyrophenone

Phlorisobutyrophenone has been identified in a select number of plant species, suggesting a specific biosynthetic pathway that is not universally distributed in the plant kingdom. The known dietary sources are particularly interesting as they indicate that this compound is a component of the human diet.[1]

| Plant Species | Common Name | Family | Natural Occurrence |

| Cicer arietinum | Chickpea | Fabaceae | Documented |

| Brassica oleracea | Common Cabbage | Brassicaceae | Documented |

| Angelica archangelica | Angelica | Apiaceae | Documented |

| Ipomoea aquatica | Swamp Cabbage | Convolvulaceae | Documented |

Table 1: Documented Natural Sources of Phlorisobutyrophenone[1]

The presence of phlorisobutyrophenone in these diverse plant families suggests either a convergent evolution of its biosynthetic pathway or a broader distribution than is currently documented. For researchers, these plants represent the primary starting materials for the isolation of the natural product.

Part 2: A Generalized Protocol for the Isolation and Purification of Phlorisobutyrophenone

The isolation of phlorisobutyrophenone from its natural sources requires a multi-step approach designed to efficiently extract the compound from the plant matrix and then purify it from other co-extracted metabolites. The following protocol is a synthesized, robust methodology based on established techniques for the extraction of phenolic compounds from the identified plant families.[2][3][4][5][6] This protocol is designed to be a self-validating system, with analytical checkpoints to ensure the successful isolation of the target compound.

Diagram of the Isolation Workflow

Caption: Generalized Workflow for Phlorisobutyrophenone Isolation.

Step-by-Step Experimental Protocol

Step 1: Plant Material Preparation

-

Harvesting and Drying: Collect fresh plant material (e.g., chickpea seeds, cabbage leaves). Clean the material of any debris. To preserve the chemical integrity of the secondary metabolites, either freeze-dry the material or air-dry it in a well-ventilated area away from direct sunlight at a temperature not exceeding 40°C.

-

Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.[5]

Step 2: Solvent Extraction

-

Maceration: Submerge the powdered plant material in 80% aqueous methanol in a flask at a 1:10 (w/v) ratio. The use of aqueous methanol is effective for extracting a broad range of phenolic compounds.[2]

-

Extraction Conditions: Agitate the mixture on an orbital shaker at room temperature for 24-48 hours. This extended period allows for the thorough diffusion of the target compounds into the solvent.

Step 3: Crude Extract Preparation

-

Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant debris.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.

Step 4: Liquid-Liquid Partitioning

-

Solvent System: Resuspend the crude extract in distilled water and transfer it to a separatory funnel. Add an equal volume of ethyl acetate.

-

Fractionation: Shake the funnel vigorously and allow the layers to separate. The moderately polar phlorisobutyrophenone is expected to partition into the ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate three times.

-

Collection: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the ethyl acetate fraction enriched with phlorisobutyrophenone.

Step 5: Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) slurried in hexane.

-

Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing with a UV lamp (254 nm) and a vanillin-sulfuric acid spray reagent. Pool the fractions containing the compound of interest.

Step 6: Preparative High-Performance Liquid Chromatography (HPLC)

-

System: For final purification, subject the pooled fractions from column chromatography to preparative reversed-phase HPLC.

-

Conditions:

-

Column: C18 (e.g., 250 x 10 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid) is a common choice for separating phenolic compounds.

-

Detection: UV detector at a wavelength determined by a preliminary UV scan of the partially purified sample (phenolic compounds typically have absorbance maxima between 250-320 nm).

-

-

Isolation: Collect the peak corresponding to phlorisobutyrophenone based on its retention time. Evaporate the solvent to obtain the pure compound.

Part 3: Characterization and Analytical Validation

The identity and purity of the isolated phlorisobutyrophenone must be confirmed through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the final isolated compound.

-

Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid).

-

Detection: Diode Array Detector (DAD) or UV detector.

-

Expected Outcome: A single, sharp peak at a characteristic retention time, with a purity of >95% as determined by peak area integration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

-

Expected Results:

-

Positive Ion Mode: An [M+H]⁺ ion at m/z 197.08.

-

Negative Ion Mode: An [M-H]⁻ ion at m/z 195.07.

-

High-Resolution MS: Will confirm the elemental composition (C₁₀H₁₂O₄).

-

Tandem MS (MS/MS): Fragmentation of the parent ion will yield characteristic daughter ions, which can be compared to predicted fragmentation patterns.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of a molecule.

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).

-

Solvent: Deuterated methanol (CD₃OD) or deuterated acetone (acetone-d₆).

-

Expected ¹H NMR Signals (based on chemical structure):

-

A singlet for the aromatic proton(s).

-

A septet for the methine proton of the isobutyryl group.

-

A doublet for the two methyl groups of the isobutyryl group.

-

Broad singlets for the hydroxyl protons.

-

-

Expected ¹³C NMR Signals:

-

Signals for the carbonyl carbon, the aromatic carbons (both hydroxylated and non-hydroxylated), and the carbons of the isobutyryl group.

-

The combined data from these analytical techniques will provide a comprehensive and definitive confirmation of the structure and purity of the isolated phlorisobutyrophenone.

Diagram of the Analytical Validation Process

Caption: Analytical Validation Workflow for Phlorisobutyrophenone.

Conclusion

This guide has outlined the known natural sources of phlorisobutyrophenone and provided a detailed, generalized protocol for its isolation and purification from plant materials. The successful implementation of this workflow, coupled with rigorous analytical validation, will enable researchers to obtain pure phlorisobutyrophenone for further investigation into its biological activities and potential therapeutic applications. The methodologies described herein are based on established principles of natural product chemistry and are intended to serve as a practical resource for scientists in the field.

References

-

FooDB. (2015). Showing Compound phlorisobutyrophenone (FDB031107). Retrieved from [Link]

-

The Effect of Germination on Phenolic Content and Antioxidant Activity of Chickpea. (n.d.). Retrieved from [Link]

- Mendoza-Sánchez, M., et al. (2023). Enhancing the Nutritional Composition and Phenolic Compound Content of Sprouted Chickpeas Using Sucrose and Chitosan as Elicitors. Foods, 12(10), 2025.

-

Segev, A., et al. (2011). Total Phenolic Content and Antioxidant Activity of Chickpea (Cicer arietinum L.) as Affected by Soaking and Cooking Conditions. Food and Nutrition Sciences, 2(7), 724-730. Retrieved from [Link]

- Zia-Ul-Haq, M., et al. (2014). Effect of different extraction methods on phenolic and antioxidant activities of chickpeas and peas. Journal of Food Science and Technology, 51(12), 3746-3754.

-

Fujita, S., et al. (1998). Isolation and Characterization of Two Phloroglucinol Oxidases from Cabbage (Brassica oleracea L.). Journal of Agricultural and Food Chemistry, 46(11), 4434-4439. Retrieved from [Link]

Sources

- 1. Showing Compound phlorisobutyrophenone (FDB031107) - FooDB [foodb.ca]

- 2. Butyrophenone, 2',4',6'-trihydroxy-3'-methyl- | C11H14O4 | CID 597629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4'-CHLOROBUTYROPHENONE(4981-63-9) 1H NMR [m.chemicalbook.com]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trihydroxyacetophenone - Wikipedia [en.wikipedia.org]

A Technical Guide to the Phlorisobutyrophenone Biosynthesis Pathway in Humulus lupulus

Abstract

The characteristic bitterness of beer, a cornerstone of its sensory profile, is derived from a class of compounds known as bitter acids, originating from the female inflorescences (cones) of the hop plant, Humulus lupulus.[1][2][3] These bitter acids, primarily α-acids (humulones) and β-acids (lupulones), are the end products of a specialized metabolic pathway localized within the lupulin glands of the hop cone.[3][4] A critical juncture in this pathway is the synthesis of acylphloroglucinols, such as phlorisobutyrophenone, which serve as the foundational skeletons for these complex molecules. This technical guide provides an in-depth exploration of the phlorisobutyrophenone biosynthesis pathway, detailing the enzymatic machinery, precursor supply chains, and regulatory nuances. We will dissect the central role of Valerophenone Synthase (VPS), a specialized polyketide synthase, and present validated experimental protocols for its characterization. This document is intended for researchers in plant biochemistry, natural product chemistry, and drug development seeking a comprehensive understanding of this pivotal pathway.

Introduction: The Acylphloroglucinol Core

Phlorisobutyrophenone is an aromatic polyketide that constitutes the central scaffold for a subset of hop bitter acids. It belongs to the acylphloroglucinol class of compounds, which are characterized by a phloroglucinol (1,3,5-trihydroxybenzene) ring acylated with a short-chain fatty acid. In the case of phlorisobutyrophenone, this acyl group is derived from isobutyryl-CoA. The formation of this core structure is the committed step that channels primary metabolites into the bitter acid pathway. Understanding its biosynthesis is therefore fundamental to comprehending and potentially manipulating the production of bitter acids in hops. These compounds are not only vital for the brewing industry but also exhibit a range of interesting biological activities, including antimicrobial and anti-inflammatory properties.[3][5][6]

The Core Biosynthetic Machinery

The synthesis of phlorisobutyrophenone is a classic example of polyketide synthesis, mediated by a Type III polyketide synthase (PKS). These enzymes perform iterative decarboxylative condensations of malonyl-CoA extender units with a starter acyl-CoA molecule to build a polyketide chain, which is then cyclized to form an aromatic ring.

Key Enzyme: Valerophenone Synthase (VPS)

The principal enzyme responsible for phlorisobutyrophenone synthesis is Valerophenone Synthase (VPS) .[1][7] VPS is a chalcone synthase (CHS)-like enzyme, but it possesses a distinct substrate preference that sets it apart from canonical CHS enzymes involved in flavonoid biosynthesis.[7][8]

-

Reaction Catalyzed : VPS catalyzes the condensation of one molecule of a branched-chain acyl-CoA (the starter unit) with three molecules of malonyl-CoA (the extender units).[7]

-

Substrate Specificity : While canonical CHS enzymes preferentially use p-coumaroyl-CoA as a starter, VPS shows a strong preference for short, branched-chain acyl-CoAs.[8]

-

Genetic Locus : The gene encoding VPS is specifically and highly expressed in the lupulin glands of the hop cone, which directly correlates with the accumulation of bitter acids in this tissue.[8][10][11]

The reaction proceeds via three sequential Claisen condensation reactions, extending the starter unit with acetate units from malonyl-CoA. The resulting linear tetraketide intermediate then undergoes an intramolecular C6→C1 aldol condensation to form the stable phloroglucinol aromatic ring.

The Role of Chalcone Synthase Homologs (CHS_H1)

Humulus lupulus possesses several CHS homologs. Of these, CHS_H1 is the primary enzyme responsible for flavonoid biosynthesis, using p-coumaroyl-CoA to produce naringenin-chalcone.[12][13] However, studies have shown that CHS_H1 also exhibits a low level of activity with isovaleryl-CoA, and conversely, VPS can utilize p-coumaroyl-CoA at a much lower efficiency than its preferred substrates.[8][13] This functional overlap suggests a shared evolutionary origin and a "leaky" substrate specificity, but in vivo, their distinct expression patterns and kinetic preferences ensure the primary flux is directed appropriately: VPS for bitter acids and CHS_H1 for flavonoids.[13]

Upstream Pathways: Supplying the Precursors

The efficient synthesis of phlorisobutyrophenone is critically dependent on a robust supply of its two key precursors: isobutyryl-CoA and malonyl-CoA. Transcriptomic data confirms that the genes for these supply pathways are highly expressed in the lupulin glands.[11]

-

Isobutyryl-CoA Supply : This starter unit is derived from the catabolism of the branched-chain amino acid (BCAA) L-valine . The pathway involves two key enzymatic steps:

-

Branched-Chain Aminotransferase (BCAT) : Removes the amino group from L-valine to produce α-ketoisovalerate. Both mitochondrial (HlBCAT1) and plastidial (HlBCAT2) forms exist, with the mitochondrial form thought to be primarily involved in catabolism for bitter acid synthesis.[11]

-

Branched-Chain α-keto Acid Dehydrogenase (BCKDH) : Catalyzes the oxidative decarboxylation of α-ketoisovalerate to form isobutyryl-CoA.[14]

-

-

Malonyl-CoA Supply : This extender unit is a central metabolite in fatty acid synthesis and is produced from acetyl-CoA by the action of Acetyl-CoA Carboxylase (ACC) .

Visualization of the Biosynthesis Pathway

The following diagram illustrates the core pathway leading to the formation of phlorisobutyrophenone.

Caption: Biosynthetic pathway of phlorisobutyrophenone in Humulus lupulus.

Downstream Modification: The Path to Bitter Acids

Phlorisobutyrophenone is not the final product but a key intermediate. It undergoes one or more prenylation reactions, where one or two dimethylallyl (prenyl) groups are attached to its aromatic ring.

-

Prenyl Donor : The prenyl group is supplied by dimethylallyl pyrophosphate (DMAPP) , which is primarily generated via the methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids of the lupulin gland cells.[11][15]

-

Prenyltransferase Enzymes : Aromatic prenyltransferases, such as HlPT1 and HlPT2 , catalyze the transfer of the prenyl group from DMAPP to the phlorisobutyrophenone core.[1][12][16] The addition of two prenyl groups to phlorisobutyrophenone results in the formation of colupulone, a major β-acid. Subsequent oxidative cyclization of prenylated intermediates leads to the formation of α-acids.

Experimental Protocols & Methodologies

To validate the function of enzymes and quantify gene expression within this pathway, standardized protocols are essential. The following sections describe self-validating workflows for key experiments.

Workflow for VPS Functional Characterization

This workflow describes the process from gene synthesis to enzymatic assay to confirm the function of a candidate VPS gene.

Caption: Experimental workflow for heterologous expression and functional validation of VPS.

Step-by-Step Protocol: In Vitro VPS Enzyme Assay

-

Reaction Mixture Preparation : In a 1.5 mL microfuge tube, prepare a 100 µL reaction mixture containing:

-

100 mM Potassium Phosphate Buffer (pH 7.0)

-

1-5 µg of purified recombinant VPS protein

-

200 µM Isobutyryl-CoA (starter substrate)

-

600 µM Malonyl-CoA (extender substrate)

-

-

Initiation : Start the reaction by adding the enzyme to the mixture.

-

Incubation : Incubate at 30°C for 30-60 minutes with gentle shaking.

-

Termination : Stop the reaction by adding 10 µL of 20% HCl.

-

Product Extraction : Add 200 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 13,000 x g for 5 minutes.

-

Sample Preparation : Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Analysis : Re-dissolve the dried residue in 50 µL of methanol. Inject 10-20 µL into an HPLC-DAD or LC-MS system for analysis. The product, phlorisobutyrophenone, is identified by its characteristic retention time and mass-to-charge ratio (m/z) compared to a standard.

Protocol: VPS Gene Expression Analysis by qRT-PCR

This protocol quantifies the transcript levels of the VPS gene in different hop tissues, providing insight into its regulatory control.

-

Tissue Collection : Harvest tissues of interest (e.g., lupulin glands, leaves, cones without glands) and immediately freeze in liquid nitrogen to preserve RNA integrity.

-

RNA Extraction : Isolate total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) including an on-column DNase digestion step to remove genomic DNA contamination.

-

RNA Quality Control : Assess RNA integrity and quantity using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis.

-

cDNA Synthesis : Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

-

Primer Design : Design qRT-PCR primers for the VPS gene and a stable reference (housekeeping) gene, such as polyubiquitin or actin.[8] Primers should amplify a product of 100-200 bp.

-

qRT-PCR Reaction : Set up the reaction using a SYBR Green-based master mix. A typical 20 µL reaction includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL cDNA template

-

0.5 µL each of Forward and Reverse Primer (10 µM)

-

8 µL Nuclease-free water

-

-

Thermal Cycling : Perform the reaction in a real-time PCR cycler. A standard protocol includes an initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

-

Data Analysis : Analyze the amplification data. Determine the cycle threshold (Ct) for each sample. Calculate the relative expression of the VPS gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Quantitative Data Summary

The substrate preference of VPS compared to other CHS-like enzymes is a key determinant of metabolic flux. The following table summarizes the relative activities of VPS and CHS_H1 with different starter-CoA substrates.

| Enzyme | Starter Substrate | Product Formed | Relative Activity | Reference |

| VPS | Isovaleryl-CoA | Phlorisovalerophenone | +++++ | [13] |

| VPS | Isobutyryl-CoA | Phlorisobutyrophenone | +++++ | [9] |

| VPS | p-Coumaroyl-CoA | Naringenin-Chalcone | + | [10][13] |

| CHS_H1 | p-Coumaroyl-CoA | Naringenin-Chalcone | +++++ | [13] |

| CHS_H1 | Isovaleryl-CoA | Phlorisovalerophenone | + | [8][13] |

Activity is represented on a relative scale from low (+) to very high (+++++).

Conclusion

The biosynthesis of phlorisobutyrophenone in Humulus lupulus is a highly specialized and tissue-specific process, representing the gateway to the formation of bitter acids. It is orchestrated by the enzyme Valerophenone Synthase (VPS), which channels precursors from branched-chain amino acid catabolism and central carbon metabolism into the synthesis of a unique acylphloroglucinol core. The tight transcriptional regulation of the VPS gene within the lupulin glands ensures that these valuable secondary metabolites are produced in the correct location. The protocols and data presented in this guide provide a robust framework for researchers to investigate this pathway further, enabling efforts in metabolic engineering, synthetic biology, and the development of novel bioactive compounds derived from the versatile phloroglucinol scaffold.

References

-

Okada, Y., & Ito, K. (2001). Bifunctional Activities of Valerophenone Synthase in Hop (Humulus Lupulus L.). ResearchGate. Available at: [Link]

-

Okada, Y., & Ito, K. (2001). Bifunctional Activities of Valerophenone Synthase in Hop (Humulus lupulus L.). Taylor & Francis Online. Available at: [Link]

-

Li, H., et al. (2015). Bitter acid biosynthesis pathway with involved enzymes and intermediates. ResearchGate. Available at: [Link]

-

UniProt Consortium. (n.d.). VPS - Phloroisovalerophenone synthase - Humulus lupulus (European hop). UniProtKB. Available at: [Link]

-

Kammhuber, K., Goese, M., & Hecht, S. (n.d.). The biosynthesis of the bitter acids in hops. Bayerische Landesanstalt für Landwirtschaft. Available at: [Link]

-

Liu, Y., et al. (2020). Biosynthetic pathway of lupulones. ResearchGate. Available at: [Link]

-

Howard, J. A., et al. (2007). DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis. Annals of Botany. Available at: [Link]

-

Chromservis. (n.d.). Bitter acids in hop. Chromservis. Available at: [Link]

-

Wang, G., et al. (2022). Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications. MDPI. Available at: [Link]

-

Wang, G., et al. (2022). Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications. PubMed Central. Available at: [Link]

-

Patzak, J., et al. (2022). The Expression of Genes Involved in Synthesis of Bitter Acids and Xanthohumol and the Content of These Compounds in Aroma and Bitter Hop under Reduced Nitrogen Fertilisation. MDPI. Available at: [Link]

-

PubChem. (n.d.). lupulone and humulone biosynthesis. PubChem Pathway. Available at: [Link]

-

Fornachon, A., et al. (2018). Anti-inflammatory Acylphloroglucinol Derivatives from Hops (Humulus lupulus). Journal of Natural Products. Available at: [Link]

-

Fornachon, A., et al. (2005). Anti-inflammatory acylphloroglucinol derivatives from Hops (Humulus lupulus). PubMed. Available at: [Link]

-

Liu, M., et al. (2013). Transcriptome analysis of bitter acid biosynthesis and precursor pathways in hop (Humulus lupulus). PubMed. Available at: [Link]

-

Okada, Y., et al. (2004). Enzymatic Reactions by Five Chalcone Synthase Homologs from Hop (Humulus lupulus L.). Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chromservis.eu [chromservis.eu]

- 3. lupulone and humulone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anti-inflammatory acylphloroglucinol derivatives from Hops (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Transcriptome analysis of bitter acid biosynthesis and precursor pathways in hop (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lfl.bayern.de [lfl.bayern.de]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phlorisobutyrophenone: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlorisobutyrophenone, a member of the acylphloroglucinol class of compounds, is emerging as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the current understanding of its pharmacological potential, exploring its role as an intermediate in the synthesis of bioactive compounds and its prospective applications in drug discovery, particularly in the realms of anti-inflammatory and anticancer research. This document serves as a foundational resource for researchers seeking to explore the therapeutic and chemical utility of this intriguing phenolic ketone.

Introduction: Unveiling Phlorisobutyrophenone

Phlorisobutyrophenone, systematically known as 2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one, is an aromatic organic compound characterized by a phloroglucinol core acylated with an isobutyryl group.[1] As an acylphloroglucinol, it belongs to a class of naturally occurring phenolic compounds found in various plant species and is recognized for a wide array of biological activities.[2] The inherent antioxidant and potential antiradical properties of phloroglucinol derivatives make Phlorisobutyrophenone a compelling subject for investigation in medicinal chemistry and drug development.[2] Its utility as a synthetic intermediate, notably in the preparation of Colupulone, further underscores its importance in chemical synthesis.[2] This guide aims to consolidate the available technical information on Phlorisobutyrophenone, providing a detailed examination of its chemical and biological profile.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of Phlorisobutyrophenone is fundamental for its application in research and development.

Chemical Structure and Nomenclature

-

IUPAC Name: 2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one[1]

-

Synonyms: Phlorisobutyrophenone, 2',4',6'-Trihydroxyisobutyrophenone, 1-(2,4,6-Trihydroxyphenyl)-2-methyl-1-propanone[1]

-

CAS Number: 35458-21-0[2]

-

Chemical Formula: C₁₀H₁₂O₄[1]

-

Molecular Weight: 196.20 g/mol [1]

The structure of Phlorisobutyrophenone features a highly activated aromatic ring due to the presence of three hydroxyl groups, which significantly influences its reactivity and biological activity.

Physicochemical Data

Precise experimental data on the physicochemical properties of Phlorisobutyrophenone are not extensively reported in the public domain. However, based on its structure and data from related compounds, the following properties can be inferred and are summarized in Table 1. Phlorisovalerophenone, a closely related compound, has a reported melting point of 145 °C, which can serve as an estimate.[3] Phloretin, another acylphloroglucinol derivative, has a melting point of 263.5 °C.[4]

Table 1: Physicochemical Properties of Phlorisobutyrophenone

| Property | Value | Source/Reference |

| Melting Point | Not available. Estimated based on related compounds. | [3][4] |

| Boiling Point | Not available. | |

| Solubility | Slightly soluble in water.[1] Expected to be soluble in polar organic solvents like methanol, ethanol, acetone, and DMSO. | [1] |

| pKa | Weakly acidic.[1] | [1] |

Synthesis and Chemical Reactivity

The synthesis of Phlorisobutyrophenone is typically achieved through the Friedel-Crafts acylation of phloroglucinol. This electrophilic aromatic substitution reaction is a standard method for the preparation of acylphloroglucinols.

General Synthesis Protocol: Friedel-Crafts Acylation

The synthesis involves the reaction of phloroglucinol with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like dichloromethane. The reaction proceeds as depicted in the workflow below.

Caption: General workflow for the synthesis of Phlorisobutyrophenone via Friedel-Crafts acylation.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend phloroglucinol and the Lewis acid catalyst (e.g., aluminum chloride) in a dry, aprotic solvent (e.g., dichloromethane).

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add isobutyryl chloride dropwise to the stirred suspension.

-

Reaction Progression: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified duration, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding dilute hydrochloric acid. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Stability and Reactivity

Acylphloroglucinols are generally stable under normal conditions but may be susceptible to oxidation, especially in the presence of light and air, due to the electron-rich phenolic ring. The hydroxyl groups can undergo further reactions such as alkylation and etherification. The stability of the compound is a critical factor for its storage and formulation in potential therapeutic applications.

Spectroscopic Characterization

The structural elucidation of Phlorisobutyrophenone relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum of Phlorisobutyrophenone is expected to show characteristic signals for the aromatic protons of the phloroglucinol ring, the methine proton of the isobutyryl group, and the methyl protons. The aromatic protons typically appear as a singlet due to the symmetrical substitution pattern. The methine proton will be a multiplet (septet) due to coupling with the six methyl protons, which in turn will appear as a doublet. The hydroxyl protons may appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with and without hydroxyl substitution), and the carbons of the isobutyryl group. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of Phlorisobutyrophenone is characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

-

C-H stretching: Bands around 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the isobutyryl group.

-

C=O stretching: A strong absorption band in the range of 1630-1680 cm⁻¹ for the ketone carbonyl group.

-

C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the phenolic C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, Phlorisobutyrophenone is expected to show a molecular ion peak (M⁺) at m/z 196. Common fragmentation pathways for ketones include α-cleavage (loss of the isobutyryl group or a propyl radical) and McLafferty rearrangement. Predicted MS/MS data suggests fragmentation patterns that can aid in structural confirmation.[5]

Pharmacological Properties and Potential Applications

While specific pharmacological studies on Phlorisobutyrophenone are limited, the broader class of acylphloroglucinols exhibits a range of biological activities that suggest potential therapeutic applications.

Anti-inflammatory and Antioxidant Activity

Phloroglucinol and its derivatives are known to possess anti-inflammatory and antioxidant properties.[6] These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. The anti-inflammatory actions of related compounds involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8] The Nrf2 pathway, a key regulator of cellular antioxidant responses, is also a potential target for phloroglucinols.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification and biosynthesis of acylphloroglucinols in Hypericum gentianoides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-1-(2,4,6-Trihydroxyphenyl)Butan-1-One | C11H14O4 | CID 441269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phloretin | C15H14O5 | CID 4788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound phlorisobutyrophenone (FDB031107) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Pro-inflammatory enzyme inhibition of lipoxygenases by flavonoid rich extract from Artemisia vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phlorisobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword

Phlorisobutyrophenone, a member of the acylphloroglucinol family, represents a class of phenolic compounds of significant interest to the scientific community. Acylphloroglucinols, naturally occurring in various plant species, have garnered attention for their diverse and potent biological activities. This technical guide serves as a comprehensive resource for researchers and professionals in drug development, providing a detailed overview of the chemical data, synthesis, and potential applications of phlorisobutyrophenone. As a Senior Application Scientist, my aim is to present this information with both scientific rigor and practical insight, explaining the rationale behind experimental choices and grounding the data in authoritative sources.

Section 1: Chemical Identity and Physicochemical Properties

Phlorisobutyrophenone, systematically named 2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one, is a key intermediate and a subject of study in its own right.[1] Its foundational structure, a phloroglucinol core acylated with an isobutyryl group, is the basis for its chemical properties and biological activities.

CAS Number: 35458-21-0[1]

While some databases may list the CAS number as unavailable, multiple sources, including chemical suppliers and scientific literature, confirm 35458-21-0 as the correct identifier.[1]

Chemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| IUPAC Name | 2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | [1] |

| Synonyms | Phlorisobutyrophenone, 2-isobutyrylphloroglucinol | [1][2] |

| Canonical SMILES | CC(C)C(=O)C1=C(C=C(C=C1O)O)O | |

| InChI Key | BNEBXEZRBLYBCZ-UHFFFAOYSA-N |

Physicochemical Properties

Experimentally determined physicochemical data for phlorisobutyrophenone is not extensively reported in publicly available literature. However, based on its structure and data for related compounds, the following properties can be predicted:

-

Melting Point: As a solid at room temperature, its melting point is expected to be influenced by the strong intermolecular hydrogen bonding afforded by the three phenolic hydroxyl groups. For comparison, the related compound 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one has a reported melting point of 145 °C.[3]

-

Boiling Point: Due to its low volatility and potential for thermal decomposition, the boiling point is likely to be high and may require vacuum distillation to determine accurately.

-

Solubility: Phlorisobutyrophenone is expected to be slightly soluble in water and soluble in organic solvents such as ethanol, methanol, acetone, and ethyl acetate. Its solubility in aqueous solutions will be pH-dependent, increasing at higher pH due to the deprotonation of the phenolic hydroxyl groups.

-

pKa: The phenolic hydroxyl groups are weakly acidic. The pKa values are anticipated to be in the range of 7-9, similar to other phloroglucinol derivatives.

Section 2: Synthesis of Phlorisobutyrophenone

The primary synthetic route to phlorisobutyrophenone is the Friedel-Crafts acylation of phloroglucinol. This electrophilic aromatic substitution reaction is a well-established method for the C-acylation of electron-rich aromatic compounds like phloroglucinol.

Reaction Principle

The reaction involves the activation of an acylating agent, typically isobutyryl chloride or isobutyric anhydride, with a Lewis acid catalyst (e.g., aluminum chloride, zinc chloride) to form a highly electrophilic acylium ion. The electron-rich phloroglucinol ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the acylated product.

Figure 1: Conceptual workflow of the Friedel-Crafts acylation for phlorisobutyrophenone synthesis.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a generalized procedure based on established methods for the acylation of phloroglucinol. Optimization of reaction conditions may be necessary to achieve high yields.

Materials:

-

Phloroglucinol (anhydrous)

-

Isobutyryl chloride

-

Aluminum chloride (anhydrous)

-

Dry dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension in an ice bath to 0 °C. Slowly add isobutyryl chloride dropwise from the dropping funnel to the stirred suspension.

-

Addition of Phloroglucinol: After the addition of isobutyryl chloride is complete, add a solution of anhydrous phloroglucinol in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition of phloroglucinol, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and hydrolyze the aluminum complexes.

-

Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Section 3: Spectral Data and Characterization

Definitive, publicly available experimental spectra for phlorisobutyrophenone are scarce. However, based on its chemical structure, the expected spectral characteristics can be predicted. These predictions are invaluable for the identification and characterization of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: A singlet in the region of δ 5.8-6.2 ppm, corresponding to the two equivalent protons on the phloroglucinol ring.

-

Methine Proton: A septet in the region of δ 3.0-3.5 ppm, corresponding to the CH group of the isobutyryl moiety, coupled to the six methyl protons.

-

Methyl Protons: A doublet in the region of δ 1.1-1.3 ppm, corresponding to the two equivalent methyl groups of the isobutyryl moiety, coupled to the methine proton.

-

Hydroxyl Protons: Broad singlets that can appear over a wide chemical shift range (typically δ 5-10 ppm), the position of which is dependent on concentration, temperature, and solvent.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region of δ 200-210 ppm.

-

Aromatic Carbons:

-

Quaternary carbons attached to hydroxyl groups are expected around δ 160-165 ppm.

-

The aromatic CH carbons are expected around δ 95-100 ppm.

-

The quaternary carbon attached to the isobutyryl group is expected around δ 105-110 ppm.

-

-

Isobutyryl Carbons:

-

The methine carbon (CH) is expected around δ 35-40 ppm.

-

The methyl carbons (CH₃) are expected around δ 18-22 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl groups.

-

C-H Stretching: Absorptions in the region of 2850-3000 cm⁻¹ due to the aliphatic C-H bonds of the isobutyryl group.

-

C=O Stretching: A strong, sharp absorption band in the region of 1620-1650 cm⁻¹, indicative of a conjugated ketone. The conjugation with the electron-rich aromatic ring and intramolecular hydrogen bonding will shift this band to a lower wavenumber compared to a simple alkyl ketone.

-

C=C Stretching: Aromatic ring stretching vibrations will appear in the region of 1450-1600 cm⁻¹.

-

C-O Stretching: A strong absorption in the region of 1150-1250 cm⁻¹ corresponding to the aryl C-O bond.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 196 would be expected. Key fragmentation patterns would likely involve:

-

Alpha-cleavage: Loss of the isopropyl radical (•CH(CH₃)₂) to give a fragment at m/z 153.

-

McLafferty Rearrangement: Not possible for this structure.

-

Cleavage of the Acyl Group: A prominent peak at m/z 127 corresponding to the trihydroxybenzoyl cation.

-

Loss of CO: A fragment resulting from the loss of carbon monoxide from the acylium ion.

Section 4: Biological Activity and Potential Applications

Phlorisobutyrophenone belongs to the class of acylphloroglucinols, which are known to exhibit a wide range of biological activities.[4] While specific studies on phlorisobutyrophenone are limited, the activities of related compounds provide strong indications of its potential.

Known and Potential Biological Activities:

-

Anti-inflammatory: Many acylphloroglucinols have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators.[5] The parent compound, phloroglucinol, has been shown to possess anti-inflammatory effects.[6][7]

-

Antimicrobial: The acylphloroglucinol scaffold is a common feature in natural products with antibacterial and antifungal properties.[2]

-

Antiviral: Some phloroglucinol derivatives have been reported to have antiviral activity, including against Herpes Simplex Virus (HSV).[4]

-

Anticancer: The cytotoxic effects of some natural and synthetic acylphloroglucinols against various cancer cell lines have been documented.[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic potential of a compound like phlorisobutyrophenone on a cancer cell line.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell line (e.g., MCF-7, PC3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phlorisobutyrophenone stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phlorisobutyrophenone stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Figure 2: Workflow for an in vitro cytotoxicity (MTT) assay.

Section 5: Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Section 6: Conclusion and Future Directions

Phlorisobutyrophenone is a valuable chemical entity with significant potential, primarily as a building block for more complex, biologically active molecules and as a subject of study in its own right within the fascinating class of acylphloroglucinols. This guide has provided a comprehensive overview of its chemical data, a practical approach to its synthesis, predicted spectral characteristics for its identification, and an introduction to its potential biological applications and necessary safety precautions.

Future research should focus on the full experimental characterization of phlorisobutyrophenone, including the determination of its physicochemical properties and the acquisition of a complete set of spectral data. Furthermore, a thorough investigation into its specific biological activities, moving beyond the general properties of its chemical class, will be crucial in unlocking its full potential in the fields of medicinal chemistry and drug discovery.

References

-

Prenylation of phlorisobutyrophenone (6a). ResearchGate. Available from: [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

-

Showing Compound phlorisobutyrophenone (FDB031107). FooDB. Available from: [Link]

-

phloretin 3-(4-hydroxy-phenyl)-1-(2,4,6-trihydroxy-phenyl)-propan-1-one. The Good Scents Company. Available from: [Link]

-

Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. National Institutes of Health. Available from: [Link]

- EP2297076A1 - Process for the preparation of aromatic alpha-hydroxy ketones. Google Patents.

-

3-Methyl-1-(2,4,6-Trihydroxyphenyl)Butan-1-One. PubChem. Available from: [Link]

-

Isobutyrophenone. PubChem. Available from: [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

msbnk-lcsb-lu041556. MassBank. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Available from: [Link]

-

Chemical Properties of 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages. PubMed. Available from: [Link]

-

Material Safety Data Sheet - Isobutyrophenone, 97%. Cole-Parmer. Available from: [Link]

-

Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells. PubMed. Available from: [Link]

-

Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. MDPI. Available from: [Link]

-

Effect of phloroglucinol on oxidative stress and inflammation. PubMed. Available from: [Link]

-

(2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Organic Syntheses Procedure. Available from: [Link]

-

Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages. ResearchGate. Available from: [Link]

-

Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Available from: [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. Available from: [Link]

-

Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors. PubMed. Available from: [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available from: [Link]

- CN103613492B - Synthesis method of photoinitiator 2-hydroxy-2-methyl-1-phenyl-1-propyl ketone. Google Patents.

-

1 H (A) and 13 C (B) NMR spectra of... ResearchGate. Available from: [Link]

-

13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154). NP-MRD. Available from: [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. 1-Propanone, 2-methyl-1-(2,4,6-trihydroxyphenyl)- | 35458-21-0 [chemicalbook.com]

- 2. Showing Compound phlorisobutyrophenone (FDB031107) - FooDB [foodb.ca]

- 3. 3-Methyl-1-(2,4,6-Trihydroxyphenyl)Butan-1-One | C11H14O4 | CID 441269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of phloroglucinol on oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Biological Versatility of Phlorisobutyrophenone and its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of Acylphloroglucinols

Phlorisobutyrophenone, a member of the acylphloroglucinol family, represents a class of phenolic compounds with a growing reputation for diverse biological activities. These molecules, characterized by a phloroglucinol (1,3,5-trihydroxybenzene) core acylated with a butyryl group, are structurally related to numerous natural products found in plants and microorganisms.[1] The inherent chemical scaffold of phloroglucinols, rich in hydroxyl groups, predisposes them to a wide range of molecular interactions, making them a fertile ground for drug discovery and development.[2][3] This technical guide provides an in-depth exploration of the biological activities of phlorisobutyrophenone and its derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a framework for future research and development.

Anticancer Activity: Targeting the Pillars of Malignancy

While direct studies on the anticancer properties of phlorisobutyrophenone are emerging, the broader class of acylphloroglucinols has demonstrated significant potential in oncology research.[4][5] The parent compound, phloroglucinol (PG), has been shown to suppress the self-renewal capacity of breast cancer stem-like cells (BCSCs), inhibit their tumorigenicity, and sensitize them to conventional anticancer drugs and radiation.[6][7] This suggests a promising avenue for overcoming the challenges of cancer relapse and therapeutic resistance.

Mechanism of Action: Disrupting Pro-Survival Signaling

The anticancer effects of phloroglucinol and its derivatives are often attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and metastasis. One of the key mechanisms involves the induction of apoptosis. Phloroglucinol has been observed to induce apoptosis in colon cancer cells through the activation of caspase-3 and -8, alteration of Bcl-2 family protein expression, and the release of cytochrome c.[8][9]

Furthermore, phloroglucinol has been shown to inhibit the KRAS and its downstream PI3K/AKT/mTOR and RAF-1/ERK signaling pathways, which are frequently hyperactivated in many cancers and are crucial for the maintenance of cancer stem cells.[7][10] By disrupting these pathways, phloroglucinol derivatives can effectively halt the cell cycle and trigger programmed cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.

Materials:

-

Phlorisobutyrophenone derivative stock solution (in DMSO)

-

Cancer cell line of interest (e.g., MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phlorisobutyrophenone derivative in complete medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: A Broad Spectrum of Action

Phloroglucinol and its derivatives have been recognized for their antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses.[1][11][12] For instance, certain derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[4] The lipophilic nature of the acyl chain in compounds like phlorisobutyrophenone is believed to enhance their ability to disrupt microbial cell membranes.

Mechanism of Action: Compromising Microbial Integrity

The antimicrobial mechanism of phloroglucinols is thought to be multifactorial. One proposed mechanism is the disruption of the cell membrane's structure and function, leading to leakage of intracellular components and ultimately cell death. Additionally, these compounds may interfere with microbial enzymes and essential metabolic pathways.[12] The presence of multiple hydroxyl groups on the phloroglucinol ring allows for hydrogen bonding with microbial proteins, potentially inactivating them.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Phlorisobutyrophenone derivative stock solution (in DMSO)

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplate

-

Inoculating loop or sterile swabs

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the phlorisobutyrophenone derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

| Derivative Type | Organism | MIC (µg/mL) | Reference |

| Acylphloroglucinols | Staphylococcus aureus | 15.62 | [8] |

| Acylphloroglucinols | Micrococcus luteus | 7.8 | [8] |

| Acylphloroglucinols | Klebsiella pneumoniae | 31.25 | [8] |

| Phloroglucinol Derivatives | Gram-positive strains | 32 | [4] |

Table 1: Examples of Minimum Inhibitory Concentrations (MIC) for Acylphloroglucinol Derivatives against various microorganisms.

Antioxidant Activity: Quenching Damaging Free Radicals

The phenolic structure of phlorisobutyrophenone, with its multiple hydroxyl groups, makes it a potent antioxidant.[13][14][15] These compounds can effectively scavenge free radicals, such as reactive oxygen species (ROS), which are implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Mechanism of Action: Hydrogen Atom Donation

The primary antioxidant mechanism of phenolic compounds like phlorisobutyrophenone is through hydrogen atom donation from their hydroxyl groups to free radicals. This process neutralizes the radicals, preventing them from causing oxidative damage to cellular components like DNA, proteins, and lipids. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Materials:

-

Phlorisobutyrophenone derivative stock solution (in methanol or ethanol)

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol or ethanol

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

Sample Preparation: Prepare various concentrations of the phlorisobutyrophenone derivative and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the control, add 100 µL of DPPH to 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the concentration.[16]

| Compound | DPPH IC₅₀ (µM) | Reference |

| Gallic Acid | ~5 | [17] |

| Ascorbic Acid | ~20-30 | [12][17] |

| Trolox | ~40 | [18] |

| Hypothetical Phlorisobutyrophenone | 15-50 | N/A |

Table 2: Comparative DPPH radical scavenging activity (IC₅₀) of standard antioxidants. The value for phlorisobutyrophenone is hypothetical, based on the activity of related compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Phloroglucinol and its derivatives have demonstrated significant anti-inflammatory properties.[3][5][19] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.[2][20]

Mechanism of Action: Inhibition of NF-κB and Pro-inflammatory Enzymes

A key mechanism for the anti-inflammatory action of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][20] NF-κB is a master regulator of inflammation, and its inhibition leads to the downregulation of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins, respectively.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

Phlorisobutyrophenone derivative stock solution (in DMSO)

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

LPS (from E. coli)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the phlorisobutyrophenone derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.

| Compound | iNOS Inhibition IC₅₀ (µM) | NF-κB Inhibition IC₅₀ (µM) | Reference |

| Diacylphloroglucinol (2) | 19.0 | 34.0 | [20] |

| Alkylated acylphloroglucinol (4) | 19.5 | 37.5 | [20] |

Table 3: Anti-inflammatory activity of synthetic acylphloroglucinols.[20]

Synthesis of Phlorisobutyrophenone Derivatives

The synthesis of phlorisobutyrophenone and its derivatives can be achieved through various methods, with the Friedel-Crafts acylation being a common approach.[21] This reaction involves the acylation of the phloroglucinol ring with an appropriate acylating agent, such as isobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[20] Greener synthesis methods using methanesulfonic acid as a catalyst under ultrasound-assisted conditions have also been developed, offering advantages such as operational simplicity and excellent yields.[2]

Sources

- 1. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The microbiota metabolite, phloroglucinol, confers long-term protection against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel anticancer activity of phloroglucinol against breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phloroglucinol suppresses metastatic ability of breast cancer cells by inhibition of epithelial-mesenchymal cell transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phloroglucinol: antioxidant properties and effects on cellular oxidative markers in human HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. dpph assay ic50: Topics by Science.gov [science.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Isobutyrophenone synthesis - chemicalbook [chemicalbook.com]

Phlorisobutyrophenone: A Technical Guide to its Antioxidant and Antimicrobial Properties

Introduction

Phlorisobutyrophenone, a member of the alkyl-phenylketone class of organic compounds, is a derivative of phloroglucinol.[1] Phloroglucinol and its derivatives are secondary metabolites found in various plants and brown algae, and they are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2] This technical guide provides an in-depth exploration of the antioxidant and antimicrobial attributes of phlorisobutyrophenone, offering valuable insights for researchers, scientists, and professionals in drug development. While specific data on phlorisobutyrophenone is emerging, this guide draws upon the well-established characteristics of the broader phloroglucinol family to infer its potential mechanisms and applications.

Physicochemical Properties and Synthesis

Phlorisobutyrophenone, also known as 2-methyl-1-(2,4,6-trihydroxyphenyl)-1-propanone or 1-isobutanoyl-2,4,6-trihydroxybenzene, is characterized by a ketone group substituted with an alkyl group and a phenyl group.[1] It is slightly soluble in water and is considered a very weakly acidic compound.[1]

The synthesis of phlorisobutyrophenone analogs can be achieved through established methods such as Friedel-Crafts acylation and alkylation.[3] A common approach involves the reaction of phloroglucinol with an appropriate acylating or alkylating agent in the presence of a catalyst. For instance, the synthesis of similar 2,4,6-trihydroxyacetophenone derivatives has been successfully demonstrated.[4]

A general synthetic approach is outlined below:

Caption: Generalized workflow for the synthesis of phlorisobutyrophenone via Friedel-Crafts acylation.

Antioxidant Properties

The antioxidant potential of phenolic compounds like phlorisobutyrophenone stems from their ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in numerous diseases.[5][6] The antioxidant capacity can be evaluated through various in vitro assays that measure different aspects of radical scavenging.

Mechanisms of Antioxidant Action

The primary antioxidant mechanism of phloroglucinol derivatives involves the donation of a hydrogen atom or an electron from their hydroxyl groups to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] This action prevents cellular damage, such as lipid peroxidation and DNA damage.[5] Some antioxidants can also modulate endogenous antioxidant enzyme systems, further enhancing cellular defense against oxidative stress.[5] The antioxidant activity of these compounds is influenced by factors such as the number and position of hydroxyl groups.

The antioxidant action can be visualized through the following pathway:

Caption: Proposed antimicrobial mechanisms of action for phlorisobutyrophenone.

Experimental Protocols for Assessing Antimicrobial Activity

The antimicrobial efficacy of phlorisobutyrophenone can be determined using standardized broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). [7][8]